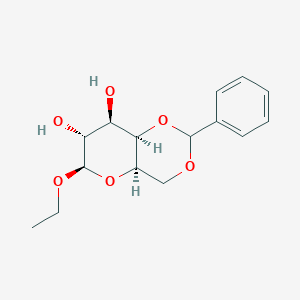

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCTXXNFSDZRJM-JDBBLOKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595396 | |

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101833-22-1 | |

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Profile: Ethyl 4,6-O-benzylidene- -D-galactopyranoside[1][2][3][4][5]

Executive Summary

Ethyl 4,6-O-benzylidene-

Its strategic value lies in its orthogonal protection profile :

-

Anomeric Stability: The ethyl glycoside (O-Et) at C1 acts as a stable, non-reducing "cap" (mimicking a methyl or protein linkage) or a model acceptor, unlike transient glycosyl donors.

-

Conformational Locking: The 4,6-O-benzylidene acetal fuses a six-membered ring to the galactose core, rigidly locking the sugar in a

chair conformation. -

Regioselective Pivot: The acetal protects C4 and C6, leaving C2 and C3 free for manipulation. Crucially, the benzylidene ring can be reductively opened to yield either a 4-O-benzyl or 6-O-benzyl ether depending on the reagent used, providing a "fork in the road" for late-stage diversification.

Chemical Profile & Properties[3][4][6][7][8][9]

| Property | Detail |

| IUPAC Name | Ethyl 4,6-O-phenylmethylene- |

| Molecular Formula | |

| Molecular Weight | ~296.32 g/mol |

| Anomeric Configuration | Beta ( |

| Ring Conformation | Rigid |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); limited water solubility compared to free sugars. |

| Key Functionality | Acceptor (Nucleophile at C2/C3); Precursor for regioselective ring opening. |

Synthetic Protocol

The synthesis typically proceeds in two phases: Glycosidation of galactose followed by thermodynamic acetalization.

Phase 1: Formation of Ethyl -D-Galactopyranoside

Direct Fischer glycosidation often yields mixtures (

-

Per-acetylation: React D-galactose with acetic anhydride (

) and NaOAc to form -

Glycosidation: React the pentaacetate with Ethanol using a Lewis Acid catalyst (

) to form Ethyl 2,3,4,6-tetra-O-acetyl- -

Deacetylation: Zemplén deprotection (NaOMe/MeOH) yields pure Ethyl

-D-galactopyranoside.

Phase 2: 4,6-O-Benzylidene Protection

This reaction is thermodynamically controlled. The 4,6-acetal is favored over the 3,4-acetal due to the stability of the six-membered dioxane ring fused to the pyranose.

-

Reagents: Benzaldehyde dimethyl acetal (BDMA), Camphorsulfonic acid (CSA) or

-Toluenesulfonic acid (pTsOH). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Room temperature, inert atmosphere (

), 12–24 hours.

Step-by-Step Protocol:

-

Suspend Ethyl

-D-galactopyranoside (1.0 eq) in dry MeCN. -

Add Benzaldehyde dimethyl acetal (2.0 eq) and a catalytic amount of CSA (0.1 eq).

-

Stir until the starting material is consumed (monitor by TLC;

of product is typically ~0.6 in 1:1 EtOAc/Hexane). -

Neutralization: Quench with Triethylamine (

) to prevent hydrolysis. -

Purification: Concentrate and recrystallize from EtOAc/Hexane or purify via flash chromatography.

Visualization: Synthesis Workflow

Figure 1: Synthetic route from D-Galactose to the target benzylidene derivative. The final step locks the C4/C6 positions.

Strategic Reactivity: The "Switch" Mechanism

The most powerful feature of this molecule is the ability to selectively "unlock" the benzylidene ring. By choosing specific reducing agents, researchers can selectively retain a benzyl ether at C4 (freeing C6) or at C6 (freeing C4).

This "switch" is critical in drug development when synthesizing branched oligosaccharides where the extension point must be precisely defined.

Mechanism of Regioselectivity[10][11]

-

Path A (Oxophilic Attack): Reagents like

or -

Path B (Steric/Electronic Control): Reagents like

or

| Reagent System | Major Product | Free Hydroxyl | Strategic Use |

| 4-O-Benzyl | 6-OH | Extension at C6 (e.g., Sialylation) | |

| 4-O-Benzyl | 6-OH | Extension at C6 | |

| 6-O-Benzyl | 4-OH | Extension at C4 (e.g., Fucosylation for Lewis X) | |

| 6-O-Benzyl | 4-OH | Metal-free alternative for C4 extension |

Visualization: Regioselective Ring Opening

Figure 2: Divergent reductive opening pathways. Path A frees the primary alcohol (C6), while Path B frees the secondary alcohol (C4).

Applications in Drug Development

Tumor-Associated Carbohydrate Antigens (TACAs)

This molecule is a key intermediate for synthesizing Lewis X (

-

Workflow: The benzylidene is opened to free the 4-OH (using

).[1] This specific position is then fucosylated (addition of L-fucose) to create the characteristic

Ganglioside Mimics

Gangliosides (e.g., GM1, GM3) are complex glycolipids involved in cell signaling.

-

Workflow: The benzylidene is opened to free the 6-OH (using

). This primary alcohol is then sialylated (addition of N-acetylneuraminic acid) to mimic the sialic acid side chains of gangliosides.

Galectin Inhibitors

Galectins are proteins that bind

-

The ethyl group in this molecule mimics the natural glycosidic linkage. Researchers use the protected benzylidene form to selectively modify C2 and C3 with lipophilic groups (e.g., benzoylation) to increase affinity for the galectin carbohydrate-recognition domain (CRD).

References

-

Regioselective Reductive Openings of 4,6-Benzylidene Acetals. Carbohydrate Research, 2011.[2] Link

-

Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010.[3] Link

-

Ethyl Beta-D-Galactopyranoside (Compound Summary). PubChem, National Library of Medicine. Link

-

Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Carbohydrate Research, 2005. Link

-

Synthesis of Two Lewis X Trisaccharides Using Regiospecific Glycosylation Reactions. ResearchGate, 2025 (Accessed). Link

Sources

- 1. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

Structure of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Monograph: Ethyl 4,6-O-benzylidene- -D-galactopyranoside

A Strategic Scaffold for Oligosaccharide Synthesis [1]

Executive Summary & Structural Architecture

Ethyl 4,6-O-benzylidene-

Conformational Dynamics

-

Pyranose Ring: Adopts the thermodynamically stable

chair conformation .[2] -

Acetal Fusion: The 4,6-O-benzylidene ring fuses to the galactose core in a trans-decalin-like arrangement.[1] This fusion imposes significant rigidity on the molecule, reducing the conformational flexibility often seen in unprotected sugars.

-

Phenyl Orientation: The phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions, a feature driven by thermodynamic control during synthesis.

-

Anomeric Effect: The

-ethyl glycoside places the aglycone (ethoxy group) in the equatorial position. While the exo-anomeric effect stabilizes this conformation, it lacks the axial stabilization of the

Synthetic Protocol: The BF ·OEt Route

While older methods (Fischer glycosidation) yield anomeric mixtures, the modern "Gold Standard" for generating the

Phase 1: Stereoselective Glycosylation

-

Precursor:

-D-Galactose pentaacetate.[1] -

Reagents: Ethanol (anhydrous), Boron Trifluoride Diethyl Etherate (BF

·OEt -

Mechanism: The Lewis acid (BF

) activates the anomeric acetate. The C2-acetate group participates via an acetoxonium ion intermediate, blocking the

Phase 2: Global Deprotection

-

Method: Zemplén transesterification (NaOMe/MeOH).

-

Outcome: Quantitative removal of esters to yield Ethyl

-D-galactopyranoside.[1]

Phase 3: Thermodynamic Acetal Formation

-

Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA) or p-TsOH.[1]

-

Solvent: Acetonitrile or DMF.

-

Critical Control: The reaction is reversible. Water must be excluded or removed (molecular sieves) to drive the equilibrium toward the benzylidene acetal.

Figure 1: Step-wise synthesis ensuring

Regioselective Functionalization: The "Fork in the Road"

Once the 4,6-benzylidene is installed, the chemist faces two free hydroxyls: C2-OH (axial) and C3-OH (equatorial) .[1] Their reactivity differs significantly based on the conditions used.[3]

| Target Position | Reagent System | Mechanism | Selectivity Rationale |

| C3-OH (Equatorial) | Bu | Stannylene Acetal | The tin intermediate forms a 5-membered ring across C2/C3.[1] The equatorial oxygen (C3) is more nucleophilic in the transition state. |

| C3-OH (Equatorial) | Cu(CF | Copper Chelation | Copper coordinates the diol; the equatorial position is kinetically favored for acylation. |

| C2-OH (Axial) | Phase Transfer (DCM/H | Electronic/Steric | Under non-chelated conditions, the C3-OH is inherently more nucleophilic, but careful control can sometimes favor C2 if C3 is sterically crowded, though C3 usually dominates.[1] |

Expert Insight: For

Figure 2: Divergent pathways for selective functionalization of the C2/C3 diol.

Characterization Data

The following data represents the characteristic spectroscopic signature for Ethyl 4,6-O-benzylidene-

H NMR (400 MHz, CDCl

) - Characteristic Signals

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| Ph-CH | 5.51 | Singlet | - | Diagnostic: Benzylidene acetal proton.[1] |

| H-1 | 4.15 - 4.25 | Doublet | 7.8 - 8.0 | Diagnostic: Large |

| Aromatic | 7.30 - 7.50 | Multiplet | - | Phenyl group protons.[1] |

| H-4 | ~4.35 | dd | - | Deshielded by acetal ring.[1] |

| H-6a/6b | 4.00 - 4.30 | Multiplet | - | Methylene protons of the sugar ring.[1] |

| OCH | 3.60 - 3.95 | Multiplet | - | Diastereotopic methylene protons of the ethyl group.[1] |

| OCH | 1.25 | Triplet | 7.0 | Methyl protons of the ethyl group. |

Physical Properties

-

Molecular Formula: C

H -

Molecular Weight: 296.32 g/mol [5]

-

Melting Point: 122–124 °C (Recrystallized from EtOH/Hexane)

-

Solubility: Soluble in CHCl

, EtOAc, MeOH; insoluble in water/hexane.

Troubleshooting & Optimization (The Scientist's Notebook)

-

The "Kinetic" Trap: During benzylidene formation, if the reaction is stopped too early or run at low temperature, you may form the kinetic acetal (involving O3/O4 or other cis-diols). Solution: Ensure the reaction runs at room temperature or slightly elevated (40°C) with sufficient time (4-12h) to reach the thermodynamic 4,6-product.

-

Acid Sensitivity: The benzylidene acetal is acid-labile.[1] Avoid strong aqueous acids during workup. Use neutralized silica gel (add 1% Et

N to eluent) if the product decomposes on the column. -

Migration Risks: When selectively protecting C3, acyl migration to C2 can occur under basic conditions. Protocol: Perform acylations in pyridine/DCM at 0°C and work up immediately upon completion.

References

-

Litjens, R. E., et al. "Synthesis of thio-galactoside analogues."[1] Carbohydrate Research, vol. 340, no.[6] 14, 2005.

-

Osborn, H. M., et al. "Regioselective benzoylation of 4,6-O-benzylidene-β-D-galactopyranosides."[1] Beilstein Journal of Organic Chemistry, vol. 7, 2011.

-

Lemieux, R. U. "The exo-anomeric effect."[7] Accounts of Chemical Research, vol. 4, 1971. (Foundational theory for

-glycoside conformation).[1] -

Pharmaffiliates. "Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside Product Data."

Sources

- 1. synthose.com [synthose.com]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 4,6-O-benzylidene-2-deoxy-N-phthalimido-1-thio-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside molecular weight

Technical Whitepaper: Ethyl 4,6-O-Benzylidene- -D-Galactopyranoside

Strategic Utilization in Glycomimetic Synthesis and Oligosaccharide Assembly[1][2][3]

Executive Summary

Ethyl 4,6-O-benzylidene-

Part 1: Physicochemical Profile[2][3][4][5]

The molecular weight of Ethyl 4,6-O-benzylidene-

| Property | Value | Notes |

| Molecular Weight | 296.32 g/mol | Based on Formula C₁₅H₂₀O₆ |

| Molecular Formula | C₁₅H₂₀O₆ | |

| CAS Number | 101833-22-1 | Specific to the |

| Appearance | White Crystalline Solid | |

| Solubility | DCM, CHCl₃, EtOAc, warm EtOH | Poor solubility in water due to the lipophilic benzylidene group |

| Stereochemistry |

Stoichiometric Calculation:

Part 2: Synthetic Architecture

The synthesis of the 4,6-O-benzylidene acetal is thermodynamically controlled.[1][2] The reaction preferentially forms the six-membered 1,3-dioxane ring bridging C4 and C6 over the five-membered 1,3-dioxolane ring (which would bridge C5 and C6 in furanosides, or other vicinal diols), due to the stability of the chair conformation in the trans-decalin-like fused system.[1][2]

Protocol: Thermodynamic Acetalization

Reagents: Ethyl

-

Preparation: Suspend Ethyl

-D-galactopyranoside (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF under an inert atmosphere ( -

Acetalization: Add Benzaldehyde dimethyl acetal (1.2 – 1.5 eq).

-

Catalysis: Add a catalytic amount of CSA (0.1 eq) or p-Toluenesulfonic acid (pTsOH).[1][2][3][4]

-

Reaction: Stir at room temperature for 12–24 hours. The reaction is driven by the equilibrium shift; if using benzaldehyde (aldehyde form), water removal (Dean-Stark or molecular sieves) is required.[1][2][3][4] Using the dimethyl acetal produces methanol, which is easier to manage.[2][3][4]

-

Quenching: Neutralize with Triethylamine (

) to pH 7–8. -

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and brine. -

Purification: Recrystallize from EtOH/Hexane or perform flash column chromatography (Hexane:EtOAc).

Synthesis Workflow Diagram

Caption: Thermodynamic control favors the formation of the 6-membered 1,3-dioxane ring at positions 4 and 6.[1][2]

Part 3: Strategic Utility – Regioselective Ring Opening[2][4]

The true power of this molecule lies in the "Strategic Fork."[2][3][4] The benzylidene acetal is not merely a protecting group; it is a latent functional group.[2][3][4] By choosing the appropriate reducing agent, one can selectively cleave the C4-O or C6-O bond, yielding a benzyl ether at the retained position and a free hydroxyl at the other.[1][2][5][6] This is critical for synthesizing branched oligosaccharides.[1][2][3][4]

The Regioselectivity Rules[2][3][4]

-

Rule A (Steric/Lewis Acid Control): Reagents like

or -

Rule B (Electronic/Solvent Control): Reagents like

or

Note: In galactopyranosides, the axial C4 position creates unique steric environments compared to glucosides, often making the C4-OH harder to access via standard steric bulky reagents.[1][2]

Regioselective Pathways Diagram

Caption: Divergent reductive opening allows precise access to either the C4 or C6 hydroxyl group.[1][2][6]

Part 4: Analytical Validation

To validate the integrity of the Ethyl 4,6-O-benzylidene-

¹H NMR (Typical Signals in

-

Benzylidene Methine: A distinct singlet around

5.5 ppm .[1][2][3][4] This confirms the formation of the acetal ring.[2][3][4] -

Aromatic Protons: A multiplet integrating to 5H around

7.3–7.5 ppm .[1][2][3][4] -

Anomeric Proton (H-1): A doublet around

4.1–4.4 ppm .[1][2][3][4] -

Ethyl Group: A quartet (~3.9 ppm) and a triplet (~1.2 ppm) corresponding to the

moiety.[1][2][3][4]

Self-Validating Check:

If the benzylidene singlet is present but the aromatic integration is low, the reaction is incomplete.[1][2][3][4] If the H-1 coupling is < 4 Hz, anomerization has occurred (likely due to excessive acid or high heat), yielding the unwanted

References

-

Pharmaffiliates. (n.d.). Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside Data Sheet. Retrieved from [Link]

-

Panchadhayee, R., & Misra, A. K. (2010).[1][2][3][4][7] Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine.[2][3][4][7] Synlett, 2010(08), 1193–1196.[1][2][3][4] Retrieved from [Link]

-

Shie, C.-R., et al. (2014).[1][2][3][4] Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Journal of the Chinese Chemical Society.[2][3][4] Retrieved from [Link]

-

PubChem. (n.d.).[1][2][3][4] Ethyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside Compound Summary. (Used for comparative physicochemical properties of the scaffold).[2][3][4] Retrieved from [Link][1][2][3][4]

Sources

- 1. synthose.com [synthose.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl Beta-D-Galactopyranoside | C8H16O6 | CID 5317246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside | C15H20O5S | CID 10903049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

Synthesis pathway for Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Guide: Synthesis of Ethyl 4,6-O-benzylidene- -D-galactopyranoside[1][2]

Executive Summary

This technical guide details the high-fidelity synthesis of Ethyl 4,6-O-benzylidene-

The synthesis is designed for scalability and reproducibility, utilizing a Neighboring Group Participation (NGP) strategy to lock the

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into three logical precursors. The critical strategic decision is the timing of the ethyl glycoside formation versus the benzylidene installation.[2]

-

Disconnection A (C4-O/C6-O): Removal of the benzylidene group reveals Ethyl

-D-galactopyranoside.[1][2] -

Disconnection B (Anomeric C1-O): Removal of the ethyl group leads to an activated galactose donor.[1][2]

-

Stereocontrol: To ensure exclusive

-selectivity at the anomeric center, we utilize a C2-acyl protecting group (acetate) capable of forming an acyloxonium intermediate.[1][2]

Retrosynthesis Diagram[1][2][3]

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Synthesis Protocol

Phase 1: Peracetylation and Anomeric Activation

Objective: Convert D-galactose into a soluble, activated donor with a participating group at C2.

Protocol:

-

Suspend D-Galactose (50.0 g, 277 mmol) in Acetic Anhydride (200 mL) .

-

Add anhydrous NaOAc (25.0 g) .

-

Heat to 100°C for 2 hours. The solution will become clear.

-

Pour into crushed ice (1 L) with vigorous stirring to precipitate the product.

-

Filter the white solid, wash with water, and recrystallize from ethanol.[1][2]

-

Yield: ~90 g (85%) of

-D-Galactose pentaacetate .

Phase 2: Stereoselective Glycosylation ( -Ethyl Glycoside Formation)

Objective: Install the ethyl group with exclusive

Figure 2: Neighboring Group Participation (NGP) mechanism ensuring beta-selectivity.

Protocol:

-

Dissolve

-D-Galactose pentaacetate (20.0 g, 51.2 mmol) in anhydrous Dichloromethane (DCM, 100 mL) . -

Add anhydrous Ethanol (4.5 mL, 1.5 eq) .

-

Cool to 0°C under Nitrogen.

-

Add Boron Trifluoride Diethyl Etherate (

, 8.0 mL) dropwise. -

Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2]

-

Quench: Pour into saturated

solution. Extract with DCM.[1][2][4][5] -

Purification: Flash chromatography (Hexane:EtOAc) or crystallization.[1][2]

-

Product: Ethyl 2,3,4,6-tetra-O-acetyl-

-D-galactopyranoside .

Phase 3: Global Deprotection (Zemplén Transesterification)

Objective: Remove acetate groups to liberate the hydroxyls for the next protection step.[2]

Protocol:

-

Dissolve the tetraacetate from Phase 2 (15.0 g) in anhydrous Methanol (150 mL) .

-

Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH) until pH ~9-10.

-

Stir at Room Temperature for 2 hours. A white precipitate (product) may form.[1][2]

-

Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (pH 7).[1][2][3]

-

Filter off the resin and concentrate the filtrate in vacuo.[2]

-

Product: Ethyl

-D-galactopyranoside (Syrup or solid). Use directly in the next step.

Phase 4: Regioselective 4,6-O-Benzylidene Formation

Objective: Install the benzylidene acetal. Thermodynamics: The reaction with benzaldehyde dimethyl acetal is reversible.[2] Under acid catalysis, the 4,6-O-benzylidene ring (a six-membered 1,3-dioxane ring fused trans to the pyranose ring) is the thermodynamic product for galactose derivatives.[1][2]

Protocol:

-

Suspend dried Ethyl

-D-galactopyranoside (8.0 g, 38 mmol) in anhydrous Acetonitrile (MeCN, 80 mL) or DMF. -

Add Benzaldehyde Dimethyl Acetal (BDMA, 8.6 mL, 1.5 eq) .

-

Add Camphorsulfonic Acid (CSA, 400 mg) as catalyst.

-

Stir at Room Temperature for 12–18 hours.

-

Neutralization: Add Triethylamine (

, 1 mL) to quench the acid. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).

-

Final Product: Ethyl 4,6-O-benzylidene-

-D-galactopyranoside .

Data Summary & Quality Control

Physicochemical Properties Table[1][2][3][6]

| Property | Value / Observation |

| Formula | |

| Molecular Weight | 296.32 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 162–164 °C (Lit.[1][2][3] range) |

| Solubility | Soluble in MeOH, DMSO, warm EtOH; Insoluble in Hexane |

| ~0.4 (DCM:MeOH 9:[1][2][6]1) |

NMR Validation Criteria

To confirm the structure, look for these specific signals in the

Troubleshooting & Optimization

-

Issue: Low

-selectivity. -

Issue: Incomplete Benzylidene formation.

-

Issue: Migration of Acetyl groups (during Phase 3).

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard acetylation and glycosylation protocols).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1][2] Wiley-Interscience, 2006.[1][2] (Mechanisms of benzylidene acetal formation). [1][2]

-

Dahmén, J., et al. "Synthesis of ethyl 1-thio-β-D-galactopyranoside and some derived glycosides."[1][2][3] Carbohydrate Research, 118, 292-301, 1983.[1][2] (Analogous ethyl/thio-ethyl glycoside synthesis). [1][2]

-

Litjens, R. E., et al. "Synthesis of thio-galactoside analogues."[1][2] Journal of Carbohydrate Chemistry, 24, 755-769, 2005.[1][2] (Confirmation of benzylidene stability on ethyl-linked galactosides). [1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of C -glycoside analogues of isopropyl β- d -1-thiogalactopyranoside (IPTG) and 1-β- d -galactopyranosyl-2-methylpropane. Conformational ana ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01286K [pubs.rsc.org]

Preparation of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside from ethyl b-D-galactopyranoside

[1]

Executive Summary

This guide details the regioselective protection of ethyl β-D-galactopyranoside to form ethyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS: 101833-22-1).[1] This transformation is a cornerstone in carbohydrate chemistry, serving as a critical step in the synthesis of complex oligosaccharides, including GM1 ganglioside mimics and galectin inhibitors.[1]

The protocol leverages thermodynamic control to selectively lock the C4 and C6 hydroxyl groups into a six-membered 1,3-dioxane ring, leaving the C2 and C3 positions free for subsequent functionalization (e.g., glycosylation, acylation).[1]

Part 1: Mechanistic Principles & Regioselectivity[1][2]

The Thermodynamic Driver

The reaction of a hexose with benzaldehyde (or its acetals) under acid catalysis is reversible. The product distribution is determined by the relative stability of the resulting acetal rings.

-

Galactose Configuration: In D-galactose, the C4-OH is axial, and the C6-OH is primary.[1]

-

Ring Formation: The 4,6-O-benzylidene acetal forms a six-membered 1,3-dioxane ring fused trans to the pyranose ring.[1]

-

Stability: This 4,6-fused system is thermodynamically more stable than the alternative five-membered 1,3-dioxolane rings that could form between cis-diols (though galactose lacks a cis-2,3 arrangement, unlike mannose).[1]

-

Equilibrium Shift: By using benzaldehyde dimethyl acetal (BDMA) instead of benzaldehyde, the byproduct is methanol rather than water. Removing methanol (via evaporation or molecular sieves) drives the equilibrium heavily toward the protected product.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed transacetalization pathway.

Caption: Acid-catalyzed transacetalization mechanism via oxocarbenium intermediate.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Notes |

| Ethyl β-D-galactopyranoside | Substrate | 1.0 equiv | Dried in vacuo over P₂O₅ overnight.[1] |

| Benzaldehyde dimethyl acetal (BDMA) | Reagent | 1.2 – 1.5 equiv | Preferred over benzaldehyde for moisture control. |

| Camphorsulfonic acid (CSA) | Catalyst | 0.1 equiv | pH ~3. Alternative: p-TsOH.[1] |

| Acetonitrile (MeCN) | Solvent | 0.1 – 0.2 M | Anhydrous. DMF can be used if solubility is poor.[1] |

| Triethylamine (TEA) | Quencher | > 0.1 equiv | Must fully neutralize acid before workup. |

Step-by-Step Procedure

-

Preparation:

-

Reaction Setup:

-

Dissolve the galactoside (1.0 equiv) in anhydrous Acetonitrile (MeCN). If the starting material does not dissolve completely, sonicate briefly.[1]

-

Note: If solubility remains an issue, add dry DMF dropwise until clear, but keep MeCN as the primary solvent to facilitate evaporation.[1]

-

Add Benzaldehyde dimethyl acetal (BDMA) (1.2 equiv).[1]

-

Add CSA (0.1 equiv) in one portion.

-

-

Execution:

-

Stir at Room Temperature (20–25°C) .

-

Optional: Connect the flask to a rotary evaporator with a vacuum set to ~200 mbar (without heating) to continuously remove the methanol byproduct. This drives the reaction to completion faster.

-

Monitor: Check TLC after 1 hour (See Validation Section).

-

-

Workup:

-

Once conversion is complete (typically 1–3 hours), add Triethylamine (TEA) (0.2 equiv) to neutralize the acid.

-

Critical: Verify pH is neutral/basic (pH 7–8) using wet pH paper. Acidic conditions during concentration will cause hydrolysis (product reversion).

-

Concentrate the mixture to dryness under reduced pressure.

-

-

Purification:

-

The residue is typically a solid or thick syrup.

-

Crystallization: Dissolve in minimum hot Ethanol or EtOAc/Hexane and cool.

-

Flash Chromatography: If crystallization fails, purify on silica gel (Eluent: EtOAc/Hexane 1:1 → 100% EtOAc).

-

Part 3: Validation & Troubleshooting (Self-Validating System)

Analytical Checkpoints

A "self-validating" protocol requires specific markers to confirm success before moving to the next step.

| Checkpoint | Observation | Interpretation |

| TLC (Silica) | Rf Change: Product Rf > Starting Material Rf. | The benzylidene ring masks two polar -OH groups, making the product significantly less polar. |

| 1H NMR (Diagnostic) | Singlet δ 5.5–5.6 ppm | This is the benzylidene acetal proton (Ph-CH -O2).[1] Its presence confirms ring closure. |

| 1H NMR (Anomeric) | Doublet δ 4.1–4.4 ppm (J ≈ 8 Hz) | Confirms the β-linkage remains intact. |

| Solubility | Reduced water solubility | The product should precipitate from water or dissolve easily in CHCl₃, unlike the starting tetrol. |

Workflow Decision Tree

Caption: Operational workflow with decision gates for reaction monitoring.

Troubleshooting Common Issues

-

Problem: Starting material remains unreacted.

-

Cause: Water in the solvent or starting material is hydrolyzing the BDMA.

-

Solution: Add molecular sieves (3Å or 4Å) to the reaction flask. Add another 0.5 equiv of BDMA.

-

-

Problem: Product hydrolyzes during column chromatography.

-

Cause: Silica gel is slightly acidic.

-

Solution: Pre-wash the silica column with 1% Triethylamine in Hexane to deactivate acidic sites.

-

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley-Interscience.[1] (Standard reference for acetal formation protocols).

- Ferrier, R. J., & Collins, P. M.Monosaccharide Chemistry. Penguin Books.

-

ChemicalBook. Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside (CAS 101833-22-1).[1][2]

-

Synthose. Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside (Analog Reference).

-

PubChem. Ethyl beta-D-galactopyranoside (Starting Material Data). [1][3]

Physical and chemical properties of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Whitepaper: Ethyl 4,6-O-benzylidene-

Part 1: Executive Summary

Ethyl 4,6-O-benzylidene-

Part 2: Structural Identity & Physicochemical Profile[1][2]

This section aggregates the core physical data necessary for identification and quality control.

| Property | Specification |

| IUPAC Name | Ethyl 4,6-O-(phenylmethylene)- |

| CAS Number | 101833-22-1 |

| Molecular Formula | C |

| Molecular Weight | 296.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| Melting Point | Typically 148–152 °C (Dependent on purity/polymorph) |

| ~0.4–0.5 (1:1 Ethyl Acetate/Hexane) | |

| Anomeric Configuration |

Spectroscopic Signature (Diagnostic)

-

H NMR (CDCl

-

C NMR: The acetal carbon (PhC HO

Part 3: Synthetic Pathway & Mechanism

The synthesis of this compound relies on thermodynamic control . While kinetic conditions might favor a 5-membered dioxolane ring across O3/O4 or O5/O6 (in furanoses), the use of benzaldehyde dimethyl acetal with an acid catalyst drives the reaction toward the formation of the stable 6-membered 1,3-dioxane ring fused to the C4 and C6 positions.

Protocol: Acid-Catalyzed Transacetalization

Reagents: Ethyl

-

Setup: Dissolve Ethyl

-D-galactopyranoside in anhydrous MeCN under nitrogen atmosphere. -

Activation: Add Benzaldehyde dimethyl acetal followed by catalytic CSA.

-

Equilibrium Drive: Stir at room temperature for 12–24 hours. Note: If using DMF, rotary evaporation is difficult; MeCN is preferred for easier workup.

-

Quench: Neutralize with Triethylamine (Et

N) to pH 7–8. This step is critical to prevent hydrolysis of the acid-labile benzylidene group during concentration.[1] -

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO

, Hexane:EtOAc gradient).

Mechanistic Insight: The reaction proceeds via an oxocarbenium ion intermediate. The 4,6-hydroxyls of galactose are spatially arranged to allow the formation of an unstrained chair-chair fused bicyclic system, which is the thermodynamic sink of the reaction.[1]

Part 4: Reactivity & Strategic Applications

The utility of Ethyl 4,6-O-benzylidene-

Regioselective Functionalization (O2 vs. O3)

The 4,6-benzylidene lock renders the O3 hydroxyl (equatorial) and O2 hydroxyl (equatorial) chemically distinct due to electronic and steric factors.

-

O3-Selectivity: In

-galactosides, the O3 position is often more nucleophilic or accessible via activation methods like organotin (dibutyltin oxide) or organoboron catalysts.[1] Formation of a stannylene acetal followed by reaction with an electrophile (e.g., Benzyl bromide) typically favors the O3-substituted product. -

O2-Selectivity: Can be achieved via phase-transfer catalysis or specific enzymatic acylation.[1]

Regioselective Ring Opening (The "Hanessian-Hullar" Access)

The benzylidene acetal is not just a protecting group; it is a precursor.

-

Reductive Opening (to 4-OH): Treatment with NaCNBH

and HCl (in ether/THF) typically cleaves the acetal to yield the 6-O-benzyl-4-OH derivative.[1] This occurs because the Lewis acid coordinates to the more accessible O6, directing hydride attack to the acetal carbon, liberating O4. -

Reductive Opening (to 6-OH): Using bulky Lewis acids (like Bu

BOTf) and Borane can reverse this selectivity, yielding the 4-O-benzyl-6-OH derivative.[1]

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Thermodynamic Locking

Caption: Thermodynamic control drives the formation of the 4,6-fused ring system, locking the galactose core.

Diagram 2: Divergent Reactivity Pathways

Caption: The scaffold allows orthogonal access to specific hydroxyls via reductive opening or metal-chelated alkylation.[1]

Part 6: References

-

Patil, P. S., et al. (2020). "Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside." Journal of Chemical Education. (Provides the foundational protocol for benzylidene installation applicable to ethyl galactosides).

-

Shie, C.-R., et al. (2011). "Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects." Carbohydrate Research. (Authoritative review on the NaCNBH3 vs. Borane opening mechanisms).

-

Wang, C.-C., et al. (2010). "Regioselective Control in the Oxidative Cleavage of 4,6-O-benzylidene Acetals." Journal of Organic Chemistry. (Discusses oxidative cleavage to benzoates).

-

Synthose Inc. (2023). "Product Specification: Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside." (Used for comparative physical property verification of the ethyl/benzylidene core).[3]

Sources

Technical Guide: Solubility Profile & Handling of Ethyl 4,6-O-benzylidene-β-D-galactopyranoside

[1][2][3][4][5][6]

Executive Summary

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS: 56341-43-4 / Analogous structures) represents a critical intermediate in carbohydrate synthesis.[1][2][3][4][5][6] Its structure features a "Janus" character: the 4,6-O-benzylidene acetal confers significant lipophilicity and conformational rigidity, while the free hydroxyl groups at C2 and C3 maintain polar character.[1][2][3][4][5]

This guide provides a definitive solubility profile, distinguishing between solvents suitable for reaction, purification (recrystallization), and analysis.[2][3][4][5][6] The protocols herein are synthesized from standard carbohydrate chemistry methodologies applicable to benzylidene-protected glycosides.

Part 1: Physicochemical Profile & Solubility Mechanism[1][2][3][5]

To master the solubility of this compound, one must understand the competition between its functional groups.[3][4][5][6]

-

The Benzylidene Acetal (C4, C6): This aromatic ring locks the galactopyranoside into a rigid chair conformation and provides the molecule's primary solubility in halogenated solvents (DCM, Chloroform).[1][2][3][4][5][6]

-

The Ethyl Glycoside (C1): Adds minor lipophilicity compared to a methyl group but retains stability against base.[1][3][4][5][6]

-

The Free Hydroxyls (C2, C3): These are hydrogen bond donors/acceptors.[1][3][4][5][6] They prevent the molecule from dissolving in non-polar alkanes (Hexane) and necessitate polar aprotic solvents for high-concentration work.[1][2][3][4][5]

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF, DMSO, Pyridine | High (>100 mg/mL) | Ideal for glycosylation reactions, benzylation, or oxidation steps.[1][2][3][4][5][6] Hard to remove. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good (Moderate to High) | Standard solvent for extraction and column chromatography.[2][3][4][5][6] |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Moderate at RT; High at boiling point.[3][4][5][6] Ideal for recrystallization. |

| Esters | Ethyl Acetate | Moderate | Soluble, but often requires heating or co-solvents for high concentrations.[3][4][5][6] |

| Ethers | Diethyl Ether, THF | Low to Moderate | Soluble in THF; poor solubility in cold Diethyl Ether.[3][4][5][6] |

| Non-Polar | Hexane, Pentane, Heptane | Insoluble | Used as an antisolvent (precipitant) to force crystallization.[2][3][4][5][6] |

| Aqueous | Water | Insoluble | The benzylidene ring renders the molecule effectively water-insoluble.[1][2][3][4][5] |

Part 2: Validated Solubilization Protocols

Protocol A: Recrystallization (The "Solvent Pair" Method)

Primary method for purifying crude material after synthesis.[1][2][3][4][5][6]

Principle: The compound is soluble in hot ethanol (protic/lipophilic balance) but insoluble in water (antisolvent).[1][3][4][5][6]

-

Preparation: Place crude Ethyl 4,6-O-benzylidene-β-D-galactopyranoside (e.g., 1.0 g) in an Erlenmeyer flask.

-

Dissolution: Add absolute Ethanol (approx. 10–15 mL) and heat to boiling (approx. 78°C) on a stir plate.

-

Antisolvent Addition: While maintaining a gentle boil, add hot Distilled Water dropwise.

-

Clarification: Add 0.5 mL of Ethanol to clear the turbidity.[3][4][5][6]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (2–3 hours), then place in a fridge (4°C) overnight.

-

Harvest: Filter the white needles/crystals via vacuum filtration. Wash with cold 50% EtOH/Water.[1][3][4][5][6]

Protocol B: NMR Sample Preparation

Critical for structural validation.[3][4][5][6]

Solvent Choice: Chloroform-d (

-

Standard: Dissolve ~10 mg in 0.6 mL

. -

Resolution Enhancement: If OH proton signals are broad or coupling constants are obscured:

-

Add 1 drop of

orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Warning: Avoid using acidic

(stored for long periods) as it may hydrolyze the benzylidene acetal.[1][3][4][6] Filterngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> through basic alumina if unsure.[3][4][6]

-

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the experimental goal.

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 4: Troubleshooting & Stability (The "Gotchas")[1][2][3][4][5][6]

The Acid Sensitivity Trap

The 4,6-O-benzylidene acetal is acid-labile.[1][2][3][4][5]

-

Risk: Exposure to strong acids (or even unneutralized chloroform) will cleave the ring, yielding the diol and benzaldehyde.[1][3][4][5][6]

-

Mitigation: When performing column chromatography, ensure the silica gel is not overly acidic.[3][4][5][6] Some protocols recommend adding 1% Triethylamine to the eluent (e.g., DCM/MeOH) to buffer the system.[1][3][4][5][6]

The "Gel" Formation

In pure Ethyl Acetate or Toluene, the compound may form a gelatinous precipitate rather than crystals due to intermolecular hydrogen bonding networks.[3][4][5][6]

-

Solution: Always use a protic co-solvent (trace Methanol) or switch to the Ethanol/Water recrystallization method described in Protocol A.[1][3][4][5][6]

Hygroscopicity

While the benzylidene group is hydrophobic, the C2/C3 hydroxyls are hygroscopic.[3][4][5][6]

References

-

PubChem. (n.d.).[1][3][4][5][6] Ethyl Beta-D-Galactopyranoside Compound Summary. National Library of Medicine.[3][4][5][6] Retrieved from [Link][1][2][3][4][5][6]

-

Crich, D., & Sun, S. (1998).[2][3][4][5][6] Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method.[1][2][3][4] Journal of Organic Chemistry, 63(21), 7259–7265.[1][2][3][4][5][6] (Demonstrates standard handling of 4,6-O-benzylidene protected glycosides).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Vogel, A. I. (1989).[1][3][4][5][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][4][5][6] Longman Scientific & Technical.[3][4][5][6] (Authoritative source for general recrystallization techniques of carbohydrate acetals).

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl Beta-D-Galactopyranoside | C8H16O6 | CID 5317246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside | C15H20O5S | CID 10903049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Guide: 1H NMR Characterization of Ethyl 4,6-O-benzylidene- -D-galactopyranoside[1]

Executive Summary

This technical guide details the structural characterization of Ethyl 4,6-O-benzylidene-

Correct interpretation of its

Part 1: Structural Analysis & Synthesis Context

Before analyzing the spectrum, one must understand the molecule's conformational constraints. The 4,6-O-benzylidene group forms a trans-decalin-like fused ring system with the galactopyranose core.[1]

Synthesis Workflow

The synthesis typically proceeds from D-galactose, first establishing the ethyl glycoside, followed by thermodynamic acetalization.[1]

Figure 1: Synthetic route to the target intermediate. The formation of the benzylidene ring is thermodynamically controlled, favoring the 4,6-position.[1]

Part 2: 1H NMR Spectral Assignment Protocol

Solvent: Chloroform-

Zone 1: The Diagnostic Reporters (Low Field)

The most distinct signals appear downfield, separated from the crowded "sugar region."

| Proton Type | Approx. Shift ( | Multiplicity | Integration | Diagnostic Value |

| Aromatic (Ph) | 7.30 – 7.50 | Multiplet | 5H | Confirms Benzylidene presence.[1] |

| Benzylidene (Ph-CH) | 5.50 – 5.60 | Singlet | 1H | Critical: Absence indicates deprotection.[1] |

Application Note: The benzylidene proton is a singlet because there are no vicinal protons on the acetal carbon. If this signal is split or absent, the ring has opened or failed to form.[1]

Zone 2: The Anomeric Gatekeeper (Stereochemistry)

The anomeric proton (

-

Signal: Doublet (d) around

4.1 – 4.4 ppm.[1] -

Coupling Constant (

):

Mechanistic Insight: In the

Zone 3: The Aglycone (Ethyl Group)

The ethyl group confirms the glycosidic linkage is intact.

-

(Methylene):

-

(Methyl):

Zone 4: The Sugar Skeleton (Ring Protons)

The galactopyranose ring protons (

-

H-4: Often distinct around

4.1-4.3 ppm due to the deshielding effect of the benzylidene ring and the axial orientation (in galactose, -

H-6a/H-6b: Locked in the acetal ring, often showing distinct geminal coupling (

Hz) and shifting downfield compared to unprotected galactose.[1]

Part 3: Logic of Assignment (Decision Tree)

Use this flowchart to validate your sample's identity and purity.[1]

Figure 2: Logical workflow for confirming the identity of Ethyl 4,6-O-benzylidene-

Part 4: Experimental Validation & Troubleshooting

Protocol: Sample Preparation for High-Resolution NMR

-

Mass: Weigh 5–10 mg of the dried sample.

-

Solvent: Add 0.6 mL of

(99.8% D).-

Note: If solubility is poor, add a drop of

, but be aware this will exchange the hydroxyl protons (

-

-

Filtration: If the solution is cloudy (common with salts from synthesis), filter through a small cotton plug into the NMR tube.

-

Acquisition: Run a standard 1H scan (16 or 32 scans).[1]

Common Impurities

| Signal ( | Source | Remedy |

| 9.8 - 10.0 (s) | Benzaldehyde | Residual reagent.[1] Recrystallize from EtOH/Hexane. |

| 2.1 (s) | Acetone | Clean glassware residue.[1] Dry under high vacuum.[1] |

| 5.0 - 5.2 (d, J=3.5) | Thermodynamic equilibration occurred.[1] Chromatographic separation required.[1][4][5][6] |

Advanced Validation: 2D NMR

If the 1D spectrum is crowded (common in the 3.5–4.0 ppm region), run a COSY (Correlation Spectroscopy) experiment.

-

Trace the Spin System: Start at the distinct

doublet -

H-4 Confirmation:

should show a correlation to

References

-

National Institutes of Health (NIH). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy.[1][7] (2021).[1][8][9] Link

-

Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers.[1][5] (2015).[1][5][10] Link

-

Organic Syntheses. Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Analogous Protocol). Org.[1][4][9][11][12] Synth. 1921-2026.[1] Link

-

University of North Carolina. On the regioselectivity of the Hanessian–Hullar reaction in 4,6-O-benzylidene acetals. (2006).[1][2][5][6][10] Link

-

Reich, H. (UW-Madison). 1H NMR Chemical Shifts & Coupling Constants.Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. emerypharma.com [emerypharma.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. chem.libretexts.org [chem.libretexts.org]

13C NMR spectral data for Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Structural Elucidation and Synthetic Utility of Ethyl 4,6-O-benzylidene- -D-galactopyranoside[1]

Executive Summary & Structural Logic

This compound (CAS 101833-22-1) represents a "locked" galactopyranoside derivative.[1] Its utility stems from the 4,6-O-benzylidene acetal , which simultaneously protects the C4 and C6 hydroxyls.[1]

-

Conformational Lock: The benzylidene ring fuses to the galactose core, creating a trans-decalin-like system.[1] This rigidly locks the pyranose ring into the

chair conformation. -

Regioselectivity: By masking O4 and O6, the molecule exposes only the O2 and O3 hydroxyls, allowing for highly selective downstream glycosylation or acylation.[1]

-

Anomeric Stability: The

-ethyl glycoside at C1 is thermodynamically stable and resistant to migration under basic conditions, making it an ideal "acceptor" in block synthesis.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural hierarchy and functional connectivity of the molecule.

Caption: Structural connectivity showing the 4,6-benzylidene "lock" and available reactive sites.

13C NMR Spectral Data

The following data represents the carbon backbone assignments. Note that the benzylidene acetal carbon (~101 ppm) and the anomeric carbon (~103 ppm) are the primary diagnostic peaks for confirming the formation of the product.[1]

Solvent: CDCl

| Carbon Position | Chemical Shift ( | Assignment Notes |

| C-1 (Anomeric) | 102.8 | Diagnostic for |

| Acetal Carbon | 101.3 | Characteristic singlet; confirms benzylidene ring closure. |

| Aromatic (Quaternary) | 137.8 | Ipso carbon of the phenyl ring. |

| Aromatic (CH) | 129.0, 128.2, 126.3 | Para, meta, and ortho carbons of the phenyl ring.[1] |

| C-4 | 76.4 | Shifted upfield relative to glucose due to axial oxygen (Galactose config).[1] |

| C-3 | 73.6 | |

| C-2 | 70.5 | |

| C-6 | 69.1 | Part of the dioxane ring system.[1] |

| C-5 | 66.8 | |

| OCH | 65.4 | Methylene of the ethyl aglycone.[1] |

| CH | 15.2 | Methyl of the ethyl aglycone.[1] |

Interpretation Guide

-

The "Beacon" Signal: Look immediately for the signal at 101.3 ppm . If this is absent or appears as a carbonyl peak (>190 ppm), the acetal formation has failed or hydrolyzed.[1]

-

Galactose vs. Glucose: In the glucose analog, C4 typically appears further downfield (~81 ppm).[1] The shift to ~76 ppm confirms the galacto- configuration (axial C4-O).[1]

-

Beta-Anomer Confirmation: The C1 signal at 102.8 ppm distinguishes the

-anomer from the

Experimental Protocol: Synthesis & Purification

Objective: Selective protection of Ethyl

Reagents & Materials[1][2][3][4]

-

Substrate: Ethyl

-D-galactopyranoside (1.0 eq) -

Reagent: Benzaldehyde dimethyl acetal (1.5 eq)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]

-

Quench: Triethylamine (Et

N)[1]

Workflow Diagram (DOT)

Caption: Step-by-step synthetic workflow for the thermodynamic protection of the 4,6-diol.

Detailed Procedure

-

Setup: In a flame-dried round-bottom flask under inert atmosphere (N

), dissolve Ethyl -

Addition: Add Benzaldehyde dimethyl acetal (1.5 eq) followed by a catalytic amount of

-TsOH. -

Reaction: Stir at room temperature or mild heating (50°C). The reaction is driven by thermodynamics; the 6-membered benzylidene ring is the most stable product.[1]

-

Note: Use a rotary evaporator with a trap if using the free benzaldehyde method to remove water azeotropically, though the acetal exchange method (described here) is generally cleaner.[1]

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will be significantly less polar than the starting material.

-

Quench: Once complete (typically 2-4 hours), neutralize the acid completely by adding Triethylamine.

-

Critical: Failure to neutralize prior to concentration will lead to hydrolysis of the acetal (de-protection) due to the concentration of acid.

-

-

Purification: Concentrate the solvent in vacuo. The residue can often be crystallized from Ethanol/Hexane or purified via flash column chromatography (SiO

, gradient elution).[1]

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Missing Acetal Peak (~101 ppm) | Hydrolysis during workup.[1] | Ensure pH is basic (add more Et |

| Multiple Acetal Peaks | Mixture of diastereomers (endo/exo). | The phenyl ring prefers the equatorial position (thermodynamic).[1] Recrystallize to remove the kinetic axial isomer. |

| Low Yield | Water in solvent. | Use strictly anhydrous solvents. Water competes with the sugar hydroxyls for the acetal. |

References

-

General Benzylidene Protection: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

-

Carbohydrate NMR Data: Roslund, M. U., et al. (2008).[1] "Complete assignment of the 1H and 13C NMR spectra of five distinct classes of carbohydrate derivatives." Carbohydrate Research, 343(1), 101-112.[1] [1]

- Synthesis Protocol (Analogous): "Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside." Journal of Chemical Education, 2014.

Full characterization data for Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Technical Guide: Ethyl 4,6-O-benzylidene- -D-galactopyranoside

Comprehensive Characterization & Synthetic Utility Profile

Executive Summary

Ethyl 4,6-O-benzylidene-

This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and spectroscopic characterization, designed for application scientists and medicinal chemists requiring high-fidelity data for structural validation.

Part 1: Structural Analysis & Strategic Utility

Conformation and Regiochemistry

The 4,6-O-benzylidene protection is thermodynamically controlled. It preferentially forms a six-membered 1,3-dioxane ring fused to the pyranose core.

-

Ring Fusion: The galactose C4-OH is axial and C6-OH is exocyclic. The benzylidene ring forms such that the phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Anomeric Configuration: The

-configuration at C1 (ethyl glycoside) places the aglycone in an equatorial position, supported by the exo-anomeric effect.

Synthetic Utility

This compound is primarily used to differentiate the secondary hydroxyls at C2 and C3.

-

C3-OH Reactivity: The C3 hydroxyl is generally more reactive than C2 due to the inductive effect of the anomeric center and hydrogen bonding networks.

-

Orthogonal Protection: It serves as a scaffold for creating "2-O-benzoyl-3-O-benzyl" or "2,3-di-O-pivaloyl" donors.

Part 2: Synthesis & Purification Protocol

Reaction Type: Acid-catalyzed acetalization (Thermodynamic Control).

Reagents & Materials

-

Substrate: Ethyl

-D-galactopyranoside (dried in vacuo). -

Reagent: Benzaldehyde dimethyl acetal (2.0 equiv) or Benzaldehyde (excess).

-

Catalyst: Camphorsulfonic acid (CSA) or

-Toluenesulfonic acid ( -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve Ethyl

-D-galactopyranoside in anhydrous MeCN. -

Addition: Add Benzaldehyde dimethyl acetal via syringe, followed by the catalytic acid (CSA).

-

Reaction: Stir at room temperature (25°C) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will appear as a less polar spot compared to the starting material.

-

Quench: Neutralize the reaction with Triethylamine (

) until pH ~7. Critical: Failure to neutralize prior to concentration will lead to acetal hydrolysis. -

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated

and brine. -

Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Caption: Thermodynamic acetalization workflow ensuring selective 4,6-protection.

Part 3: Physicochemical Properties

| Property | Value / Description | Notes |

| CAS Number | 101833-22-1 | |

| Molecular Formula | ||

| Molecular Weight | 296.32 g/mol | |

| Appearance | White crystalline solid | Often crystallizes as needles.[2] |

| Melting Point | 175–178 °C | Range typical for pure |

| Solubility | Soluble: | |

| ~0.60 (EtOAc) | More non-polar than starting triol. | |

| Optical Rotation | ( |

Part 4: Spectroscopic Characterization

Proton NMR ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.48 – 7.34 | Multiplet | 5H | - | Ar-H | Phenyl group protons. |

| 5.51 | Singlet | 1H | - | Ph-CH | Characteristic benzylidene acetal proton. |

| 4.38 | Doublet | 1H | 7.8 Hz | H -1 | Large |

| 4.34 | dd | 1H | 12.5, 1.5 Hz | H -6a | Equatorial H-6; deshielded by ring current. |

| 4.18 | Doublet | 1H | 3.5 Hz | H -4 | Characteristic small coupling for Galactose (axial-equatorial). |

| 4.06 | dd | 1H | 12.5, 1.8 Hz | H -6b | Axial H-6. |

| 3.98 | Multiplet | 1H | - | -OCH H-CH3 | Diastereotopic ethyl methylene proton. |

| 3.75 – 3.65 | Multiplet | 2H | - | H -2, H -3 | Overlapping ring protons. |

| 3.62 | Multiplet | 1H | - | -OCHH -CH3 | Diastereotopic ethyl methylene proton. |

| 3.48 | Broad Singlet | 1H | - | H -5 | |

| 2.40 – 2.60 | Broad | 2H | - | -OH | Exchangeable with |

| 1.26 | Triplet | 3H | 7.1 Hz | -CH2-CH 3 | Ethyl methyl group. |

Carbon NMR ( C NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 137.5 | Ar-C (ipso) | Quaternary aromatic carbon. |

| 129.2, 128.3, 126.4 | Ar-C | Ortho, meta, para carbons. |

| 102.8 | C-1 | Anomeric carbon (Typical for |

| 101.4 | Ph-C H | Acetal carbon (Distinctive signal >100 ppm). |

| 75.4 | C-4 | Shifted downfield due to acetal ring. |

| 72.8 | C-3 | |

| 71.8 | C-2 | |

| 69.2 | C-6 | Methylene of the sugar ring. |

| 66.5 | C-5 | Methine. |

| 65.8 | -OC H2- | Ethyl methylene. |

| 15.2 | -CH2C H3 | Ethyl methyl. |

Mass Spectrometry (HRMS-ESI)

-

Formula:

-

Calculated Mass

: 319.1158 Da -

Observed Mass: 319.1160

0.005 Da

Infrared Spectroscopy (FT-IR)

-

3450 cm

: O-H stretch (broad, strong hydrogen bonding). -

3060, 3030 cm

: C-H stretch (aromatic). -

2980, 2870 cm

: C-H stretch (aliphatic ethyl/sugar). -

1090, 1050 cm

: C-O stretch (strong, ether/acetal bands). -

698, 740 cm

: Monosubstituted benzene ring bending.

Part 5: Troubleshooting & Validation Logic

Common Synthesis Failures

-

Incomplete Reaction: If TLC shows starting material after 12h, add 0.1 eq more acid. Do not heat above 40°C, as this promotes kinetic products (five-membered rings).

-

Hydrolysis during Workup: If the product disappears during concentration, the acid was not fully neutralized. Ensure the solution is basic (pH 8) with triethylamine before evaporation.

NMR Logic Tree for Assignment

Use this logic to validate your spectrum against the proposed structure.

Caption: Decision tree for confirming the 4,6-benzylidene-

References

-

PubChem Compound Summary. (2025). Methyl 4,6-O-benzylidene-b-D-galactopyranoside (Analogous Structure Reference).[3][4] National Center for Biotechnology Information. [Link]

-

Lönn, H. (1985).[5] Synthesis of the title compound (General Benzylidene Protection Methodology). Carbohydrate Research. (Cited via NIH/PubChem context for glycoside protection). [Link]

Role of the benzylidene acetal as a protecting group in carbohydrate chemistry

Topic: Role of the Benzylidene Acetal as a Protecting Group in Carbohydrate Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Protection

In complex oligosaccharide synthesis, the 4,6-O-benzylidene acetal is not merely a masking group; it is a strategic pivot point. While its primary function is to simultaneously protect the C4 and C6 hydroxyls of hexopyranosides (glucose, mannose, galactose), its true value lies in its unique ability to rigidify the pyranose ring and its versatility in late-stage functionalization.

Unlike simple ethers or esters, the benzylidene acetal locks the sugar into a specific conformation—typically the

This guide details the mechanistic underpinnings of benzylidene formation, the "fork-in-the-road" logic of regioselective cleavage, and the oxidative Hanessian-Hullar fragmentation, providing actionable protocols for high-stakes synthesis.

Mechanistic Foundations: Thermodynamic Control

The formation of the 4,6-O-benzylidene acetal is a classic example of thermodynamic control . When a hexose (e.g., methyl

-

1,3-Dioxane vs. 1,3-Dioxolane: The reaction favors the formation of the six-membered 1,3-dioxane ring bridging C4 and C6 over the five-membered 1,3-dioxolane ring (which would bridge C2/C3 or C3/C4).

-

Equatorial Preference: The phenyl group at the acetal center preferentially adopts the equatorial position to minimize 1,3-diaxial interactions with the sugar backbone protons.

Visualization: Formation Pathway

Figure 1: The thermodynamic drive toward the 4,6-O-benzylidene acetal favors the 1,3-dioxane ring with an equatorial phenyl group.

The "Fork in the Road": Regioselective Reductive Opening

The most powerful feature of the benzylidene acetal is its ability to be reductively opened to yield a monobenzylated ether.[1] By selecting specific reagents, the chemist can dictate whether the benzyl group remains at O4 or O6 .

The Mechanistic Divergence

The regioselectivity is governed by the interplay between the Lewis Acid (LA) strength, solvent effects, and steric bulk.

-

Pathway A: 4-O-Benzyl Ether (Free 6-OH) [2]

-

Reagents: LiAlH

/ AlCl -

Mechanism: The bulky aluminum species coordinates to the O6 oxygen (the less hindered, primary hydroxyl oxygen). This coordination activates the C-O6 bond. The hydride then attacks the acetal carbon. The bond to O6 breaks, releasing the free hydroxyl at C6, while the benzyl group remains attached to O4.

-

-

Pathway B: 6-O-Benzyl Ether (Free 4-OH)

-

Reagents: NaCNBH

/ HCl (Garegg conditions) or BH -

Mechanism: Under these conditions (often involving a proton or smaller Lewis acid in a coordinating solvent like THF), the reaction proceeds via an oxocarbenium ion intermediate that is intimately associated with the counterion. Steric and electronic factors in the transition state favor hydride delivery such that the O4 oxygen is liberated.

-

Summary Table: Reagent Selection

| Target Product | Reagent System | Mechanism Driver | Key Reference |

| 4-O-Bn (Free 6-OH) | LiAlH | Coordination to O6 (Steric/Basicity) | Lipták et al. |

| 4-O-Bn (Free 6-OH) | DIBAL-H (in Toluene) | Coordination to O6 | -- |

| 6-O-Bn (Free 4-OH) | NaCNBH | Acid-catalyzed equilibrium | Garegg et al. |

| 6-O-Bn (Free 4-OH) | BH | Solvent-complexed Lewis Acid | Shie et al. |

Visualization: Regioselective Pathways

Figure 2: Divergent reductive pathways allow selective access to 4-OH or 6-OH acceptors.

Experimental Protocol: Regioselective Opening (Garegg Conditions)

Objective: Selective formation of the 6-O-benzyl ether (free 4-OH).

Reagents:

-

Substrate: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

-D-glucopyranoside (1.0 equiv) -

Sodium cyanoborohydride (NaCNBH

): 10.0 equiv -

HCl (1M in diethyl ether): Excess (until pH < 1)

-

Solvent: Dry THF (Tetrahydrofuran)

-

Molecular Sieves: 3Å or 4Å (activated)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve the carbohydrate substrate (1.0 mmol) and NaCNBH

(10.0 mmol) in dry THF (20 mL). Add activated molecular sieves. -

Initiation: Cool the mixture to 0°C . Slowly add the solution of HCl in diethyl ether dropwise.

-

Critical Check: Monitor the pH using indicator paper. Continue addition until the evolution of gas ceases and the solution remains acidic (pH ~1).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Target typically more polar than starting material).

-

Quench: Carefully dilute with CH

Cl -

Workup: Wash the organic phase with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate) typically yields the 6-O-benzyl-4-hydroxy derivative.

The Oxidative Pivot: Hanessian-Hullar Reaction

For applications requiring the introduction of a halogen or the formation of a benzoate ester, the Hanessian-Hullar reaction transforms the benzylidene acetal into a 6-bromo-4-benzoate derivative. This is particularly useful for synthesizing 6-deoxy sugars.

Mechanism[1][3][4][5][6][7][8]

-

Radical Bromination: NBS (N-bromosuccinimide) generates a bromine radical that abstracts the benzylic hydrogen of the acetal.

-

Bromo-Acetal Intermediate: The resulting radical recombines with bromine to form an unstable bromo-acetal.

-

Ionic Fragmentation: The intermediate collapses. The benzoyl group migrates to O4, and the bromide ion attacks C6 (S

2-like), resulting in ring opening.

Expert Insight (The Galactose Anomaly): While glucose and mannose derivatives reliably yield the 6-bromo-6-deoxy product, galactose derivatives can undergo a rearrangement to form 3-bromo-3-deoxy-gulo derivatives.[3] This occurs because the axial C4-O bond in galactose facilitates neighboring group participation or alternative ring distortions.

Visualization: Hanessian-Hullar Pathway

Figure 3: Oxidative cleavage converts the protecting group into functional handles (Bromide and Benzoate).

References

-

Lipták, A., et al. "Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives."[2] Carbohydrate Research, 1979. Link

-

Garegg, P. J., et al. "Reductive ring openings of carbohydrate benzylidene acetals using sodium cyanoborohydride and hydrogen chloride." Carbohydrate Research, 1982. Link

-

Hanessian, S. "Preparative Carbohydrate Chemistry."[4] Marcel Dekker, 1997.[4]

-

Shie, C.-R., et al. "Cu(OTf)2-catalyzed regioselective reductive ring opening of benzylidene acetals." Angewandte Chemie, 2003. Link

-

Ohlin, M., et al. "Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects."[1][5] Carbohydrate Research, 2011.[1] Link

Sources

- 1. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. On the regioselectivity of the Hanessian-Hullar reaction in 4,6-O-benzylidene protected galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 5. semanticscholar.org [semanticscholar.org]

Strategic Utilization of Ethyl 4,6-O-benzylidene-β-D-galactopyranoside in Complex Glycan Assembly

[1][2][3]

Executive Summary

In the precise architecture of synthetic carbohydrate chemistry, Ethyl 4,6-O-benzylidene-

Structural Significance & Mechanistic Utility[2][3][4]

The molecule is defined by three critical structural features, each serving a distinct function in glycoscience:

-

The Anomeric Ethyl Group (

-configuration): Unlike methyl glycosides, which are often too stable, or thioglycosides, which are donors, the ethyl group serves as a stable, non-participating anomeric mask.[2][3] It mimics the aglycone found in natural glycoconjugates and is stable under both acidic and basic conditions used in chain elongation, yet it allows for enzymatic hydrolysis or specific chemical cleavage if required.[2][3] -

The 4,6-O-Benzylidene Acetal: This is the functional pivot.[2][3] By locking the C4 and C6 hydroxyls into a cyclic acetal, it rigidifies the pyranose ring (typically into a

chair).[2] This rigidification: -

The Galacto-Configuration: The axial C4-O bond in galactose makes the 4,6-benzylidene ring thermodynamically stable, protecting the usually less reactive axial C4 position while leaving the more reactive equatorial C3 open for glycosylation.[2]

Synthesis Protocol: From Galactose to Scaffold

The synthesis is a two-stage process designed to ensure thermodynamic control.[2][3]

Stage 1: Fisher Glycosylation (Installation of Ethyl Group)[2]

-

Reagents: D-Galactose, Ethanol (anhydrous), Acetyl Chloride (catalytic generator of HCl).[2][3]

-

Mechanism: Acid-catalyzed Fischer glycosylation typically yields the thermodynamically favored

-anomer.[1][2] However, to achieve the

Stage 2: Benzylidene Acetal Formation[2][3]

-

Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH).[1][2][3]

-

Logic: The reaction is thermodynamically controlled.[2][3] The 4,6-acetal is favored over the 3,4-acetal due to the formation of a six-membered 1,3-dioxane ring fused to the pyranose, which is more stable than the five-membered 1,3-dioxolane ring in the galactose series.[2][3]

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis ensuring β-anomeric configuration and thermodynamic acetalization.

Regioselective Functionalization Strategies

The primary utility of this scaffold is the ability to discriminate between the C2 and C3 hydroxyl groups without additional protection steps.[2]

A. The C3-OH Dominance (Direct Glycosylation)

In 4,6-O-benzylidene galactosides, the C3-hydroxyl is equatorial and generally more nucleophilic than the C2-hydroxyl.[1][2]

-

Protocol: Treatment with a mild base (e.g.,

or limited NaH) and an electrophile (RX) results in predominant substitution at C3.[2][3] -

Application: Synthesis of (1→3) linked disaccharides (e.g., Blood Group B antigen precursors).[2][3]

B. The C2-OH Targeting (Via Activation)

To target C2, one must either block C3 temporarily or use specific activation methods like stannylene acetals or boronic esters which form transient intermediates bridging O2 and O3, often directing alkylation to the equatorial oxygen (O3) but allowing acylation at O2 depending on conditions.[2][3]

C. Reductive Ring Opening (The "Fork in the Road")

The benzylidene ring itself can be manipulated to generate a 4-OH or 6-OH acceptor selectively.[2][4]

| Target Position | Reagent System | Mechanism | Result |

| Free 6-OH | Acid-catalyzed opening | 4-O-Benzyl ether formed; 6-OH liberated.[1][2][3] | |

| Free 4-OH | Lewis-acid coordination | 6-O-Benzyl ether formed; 4-OH liberated.[1][2] |

Visualization: Regioselective Decision Matrix

Figure 2: Decision tree for functionalizing the scaffold based on reagent choice.

Experimental Protocol: Synthesis of T-Antigen Precursor

A classic application is the synthesis of the Thomsen-Friedenreich antigen (T-antigen, Gal

Step 1: Preparation of the Acceptor

-

Dissolve Ethyl 4,6-O-benzylidene-

-D-galactopyranoside (1.0 eq) in anhydrous DCM/Toluene (1:1). -

Add Activated molecular sieves (4Å) to ensure strictly anhydrous conditions.

-

Temperature: Cool to -20°C.

Step 2: Glycosylation (The Critical Step)[2]

-

Donor Addition: Add the galactosyl donor (e.g., per-acetylated Galactosyl trichloroacetimidate, 1.2 eq).[2][3]

-

Reaction: Stir for 1 hour. The 4,6-benzylidene group forces the acceptor conformation to favor attack at C3.[2]

-

Quench: Add

to neutralize.[2][3] -

Purification: Silica gel chromatography.

Why this works: The benzylidene group prevents glycosylation at C4/C6.[2][3] The steric bulk of the donor and the electronic activation of the C3-OH (enhanced by the 4,6-lock) ensures high regioselectivity for the 1→3 linkage without protecting the C2-OH in many cases.[2]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[2][3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Definitive guide on acetal stability and cleavage). [1][2]

-

Shie, C. R., et al. (2014).[2][3] "Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects." Journal of the Chinese Chemical Society.[2][3] (Mechanisms of reductive cleavage). [1][2]

-

Oscarson, S. (2000).[2][3] "Protecting Group Strategies." in Carbohydrates in Chemistry and Biology. Wiley-VCH.[1][2][3] (Strategic use of benzylidene in oligosaccharide assembly).

-

Lönn, H. (1985).[2][3][5] "Synthesis of Ethyl 4,6-O-benzylidene-2-deoxy-N-phthalimido-1-thio-β-D-glucopyranoside." Carbohydrate Research. (Foundational synthesis protocols for ethyl/benzylidene derivatives).

-

Boltje, T. J., et al. (2011).[2][3] "Regioselective Glycosylation of 4,6-O-Benzylidene-D-Galactosides." Organic Letters. (Direct evidence of C3 vs C2 selectivity).[2][3][6] [1][2]

Sources

- 1. synthose.com [synthose.com]

- 2. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ethyl 4,6-O-benzylidene-2-deoxy-N-phthalimido-1-thio-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside in oligosaccharide synthesis

Application Note: Ethyl 4,6-O-benzylidene-1-thio- -D-galactopyranoside in Oligosaccharide Synthesis[1]

Executive Summary

Ethyl 4,6-O-benzylidene-1-thio-

This guide details the preparation, functionalization, and glycosylation protocols for Gal-4,6-Bn-SEt. It specifically addresses the regioselective ring-opening of the benzylidene acetal to access 4-OH or 6-OH acceptors and the exploitation of the benzylidene ring's torsional strain to influence glycosylation stereoselectivity (

Structural Strategic Advantage

The Thioglycoside "Latent" Donor